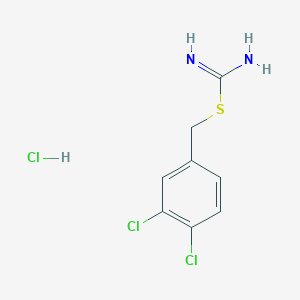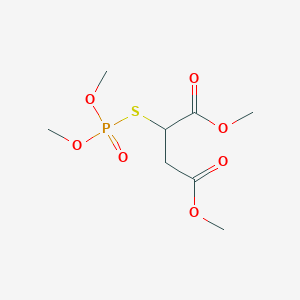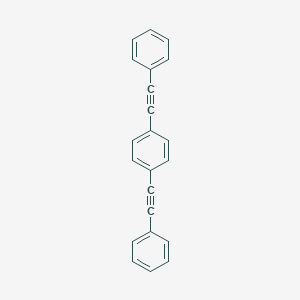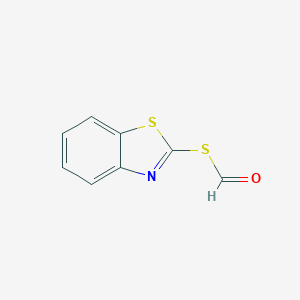
Methanethioic acid, S-2-benzothiazolyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanethioic acid, S-2-benzothiazolyl ester (9CI), commonly known as MBT, is a chemical compound that has been widely used in various industrial applications. MBT is a thiazole derivative that possesses a variety of interesting properties, including antimicrobial, antioxidant, and anticancer activities.
作用機序
The mechanism of action of MBT is not fully understood. However, it is believed that MBT exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. MBT may also interfere with the DNA replication process in bacteria and fungi. As for its antioxidant and anticancer properties, MBT is thought to act by scavenging free radicals and inducing apoptosis in cancer cells.
生化学的および生理学的効果
MBT has been shown to have low toxicity and is generally considered safe for use in various applications. However, studies have also shown that MBT can cause skin irritation and allergic reactions in some individuals. In addition, MBT has been found to have a negative impact on aquatic life, and its use in industrial applications is regulated in some countries.
実験室実験の利点と制限
One advantage of using MBT in lab experiments is its low toxicity and wide range of applications. However, MBT is also known to be unstable in the presence of light and air, which can complicate its use in certain experiments. In addition, the synthesis of MBT can be challenging and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of MBT. One area of research is the development of more efficient and environmentally friendly methods for the synthesis of MBT. Another direction is the investigation of MBT as a potential therapeutic agent for the treatment of various diseases, including cancer and microbial infections. Finally, the use of MBT in various industrial applications, such as rubber production and water treatment, can also be further explored to improve efficiency and reduce environmental impact.
Conclusion:
In conclusion, MBT is a thiazole derivative with a wide range of interesting properties. Its antimicrobial, antioxidant, and anticancer activities make it a promising candidate for various applications. However, its use is also associated with some limitations, such as its instability and potential negative impact on the environment. Further research is needed to fully understand the mechanism of action of MBT and to explore its potential in various applications.
合成法
MBT can be synthesized by the reaction of 2-mercaptobenzothiazole with methyl chloroformate in the presence of triethylamine. The reaction yields MBT as a white crystalline solid with a melting point of 132-135°C.
科学的研究の応用
MBT has been extensively studied for its antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. MBT has also been investigated for its antioxidant and anticancer properties. Studies have shown that MBT can scavenge free radicals and inhibit the growth of cancer cells in vitro.
特性
CAS番号 |
131123-87-0 |
|---|---|
製品名 |
Methanethioic acid, S-2-benzothiazolyl ester (9CI) |
分子式 |
C8H5NOS2 |
分子量 |
195.3 g/mol |
IUPAC名 |
S-(1,3-benzothiazol-2-yl) methanethioate |
InChI |
InChI=1S/C8H5NOS2/c10-5-11-8-9-6-3-1-2-4-7(6)12-8/h1-5H |
InChIキー |
NDVPBWSNPLRAGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SC=O |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)SC=O |
同義語 |
Methanethioic acid, S-2-benzothiazolyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



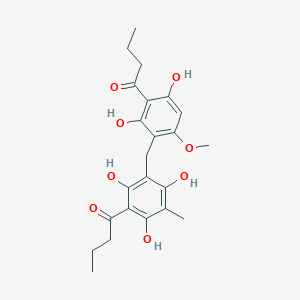
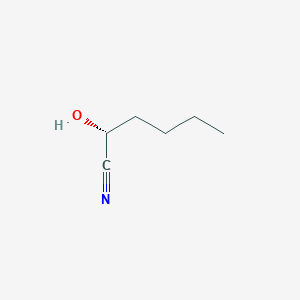
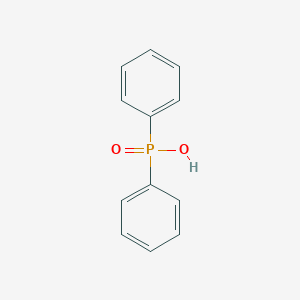
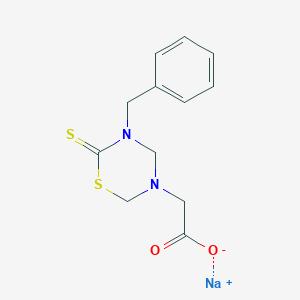
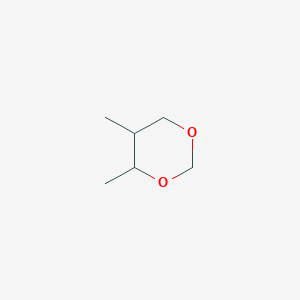
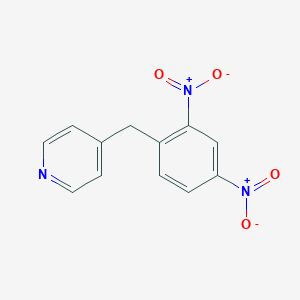
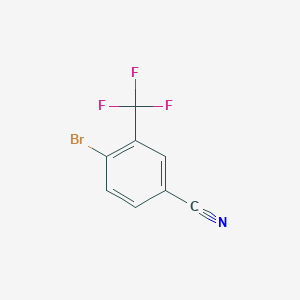
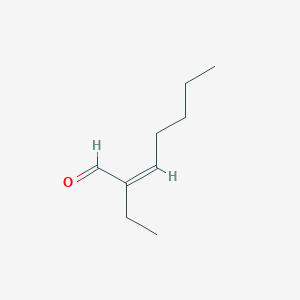
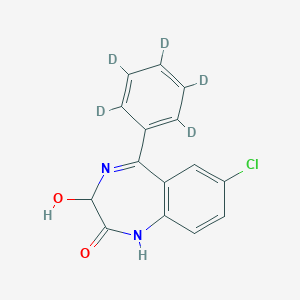
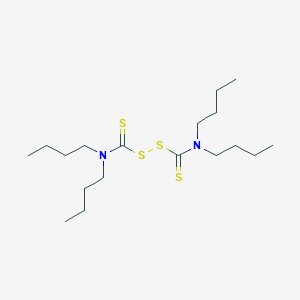
![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)
